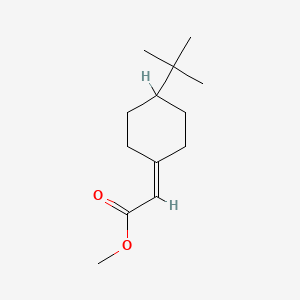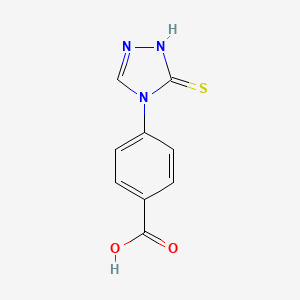
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine
Vue d'ensemble
Description
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the reaction of amines, isocyanides, and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts such as metal halides (e.g., FeBr₃, AlCl₃) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
1-Benzyl-4-methylpiperazine: A stimulant drug that is a derivative of benzylpiperazine.
4-(4-Methylpiperazine-1-carbonyl)benzaldehyde: A compound used in various chemical syntheses.
Uniqueness
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
825619-19-0 |
|---|---|
Formule moléculaire |
C18H22N4O4S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-benzyl-4-(4-methylpiperazin-1-yl)sulfonyl-2-nitroaniline |
InChI |
InChI=1S/C18H22N4O4S/c1-20-9-11-21(12-10-20)27(25,26)16-7-8-17(18(13-16)22(23)24)19-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 |
Clé InChI |
OPDBHQQWAKWEFA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(trifluoromethyl)phenyl]-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8752174.png)




![Ethyl 4-[(2-nitrophenyl)amino]benzoate](/img/structure/B8752199.png)
![1'-Benzoylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8752206.png)


![N-[4-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B8752230.png)




